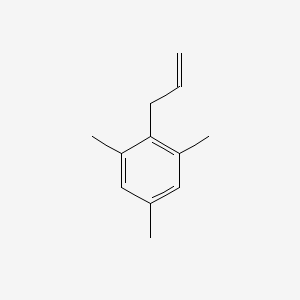

3-(2,4,6-Trimethylphenyl)-1-propene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2,4,6-Trimethylphenyl)-1-propene, also known as 3-tert-butyl-1-propene, is an organic compound that is used in synthetic chemistry and scientific research. It is a colorless liquid with a boiling point of 75.5°C and a melting point of -40.5°C. It is an isomer of 1-tert-butyl-3-methylpropene and is used in a variety of applications, including as a reactant in organic synthesis, as a reagent in biochemical research, and as a catalyst in pharmaceutical synthesis.

科学的研究の応用

Antimicrobial Activity

Eugenol, a related compound, demonstrates extensive antimicrobial properties, acting against a wide range of gram-negative and gram-positive bacteria and fungi. These properties are particularly relevant for applications in treating infectious diseases, oral cavity diseases, and controlling food-borne pathogens. The antimicrobial activity of eugenol and similar compounds suggests potential research applications for 3-(2,4,6-Trimethylphenyl)-1-propene in developing new antimicrobial agents or coatings for various medical and food preservation applications (Marchese et al., 2017).

Supramolecular Chemistry and Self-Assembly

Research on benzene-1,3,5-tricarboxamide (BTA) derivatives, which share structural motifs with 3-(2,4,6-Trimethylphenyl)-1-propene, highlights the importance of these compounds in supramolecular chemistry. Their ability to self-assemble into one-dimensional, nanometer-sized structures due to their multivalent nature and hydrogen bonding capabilities opens up avenues for applications ranging from nanotechnology and polymer processing to biomedical applications. This indicates the potential of 3-(2,4,6-Trimethylphenyl)-1-propene in the design and synthesis of new materials with tailored properties for advanced technological applications (Cantekin, de Greef, & Palmans, 2012).

Gas Separation and Purification

Studies on membranes based on poly[(1-trimethylsilyl)-1-propyne] and their application in liquid-liquid separation, such as the pervaporation recovery of organic products from fermentation broths, reveal the potential of structurally similar compounds in separation technologies. These findings suggest that derivatives of 3-(2,4,6-Trimethylphenyl)-1-propene could be explored for their applicability in designing advanced membrane materials for the efficient separation and purification of gases and liquids, especially in the context of biofuel production and environmental remediation (Volkov, Volkov, & Khotimskiǐ, 2009).

特性

IUPAC Name |

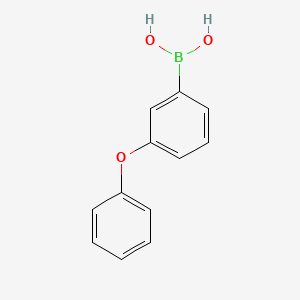

1,3,5-trimethyl-2-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-5-6-12-10(3)7-9(2)8-11(12)4/h5,7-8H,1,6H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIXPNNBTVAWDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461863 |

Source

|

| Record name | 3-(2,4,6-TRIMETHYLPHENYL)-1-PROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4,6-Trimethylphenyl)-1-propene | |

CAS RN |

4810-05-3 |

Source

|

| Record name | 3-(2,4,6-TRIMETHYLPHENYL)-1-PROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)

![methyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B1354030.png)

![N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B1354032.png)